molecular formula C21H26F2O5 B14803818 6-alpha-Fluoroisoflupredone

6-alpha-Fluoroisoflupredone

Cat. No.: B14803818
M. Wt: 396.4 g/mol
InChI Key: ABUISBDTYAZRHY-VRSLZVFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-alpha-Fluoroisoflupredone, also known as 6α,9α-Difluoroprednisolone, is a synthetic glucocorticoid with potent anti-inflammatory properties. It is a derivative of prednisolone, fluorinated at the 6 and 9 positions, which enhances its glucocorticoid activity. This compound is primarily used in research settings to study its effects on various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-alpha-Fluoroisoflupredone typically involves multiple steps, starting from anecortave dehydroacetate. The process includes bromine hydroxyl epoxy, 6-site fluorination, 9-site fluorination, and hydrolysis . Another method involves reacting a 17-hydroxy-21-ester epoxide with a stereoselective fluorinating agent, such as Selectfluor®, to form the desired fluorinated compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with stringent control over reaction conditions to minimize impurities and isomers .

Chemical Reactions Analysis

Types of Reactions

6-alpha-Fluoroisoflupredone undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: Reduction reactions can alter the ketone groups in the molecule.

    Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide or iodine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6-alpha-Fluoroisoflupredone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-alpha-Fluoroisoflupredone involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This binding inhibits the production of pro-inflammatory cytokines and promotes the synthesis of anti-inflammatory proteins. The fluorine atoms enhance the compound’s binding affinity and stability, making it more potent than non-fluorinated analogs .

Comparison with Similar Compounds

Similar Compounds

    Prednisolone: A non-fluorinated analog with similar anti-inflammatory properties but lower potency.

    Diflorasone: Another fluorinated corticosteroid with potent anti-inflammatory activity.

    Flumethasone: A fluorinated corticosteroid used in veterinary medicine.

Uniqueness

6-alpha-Fluoroisoflupredone is unique due to its dual fluorination at the 6 and 9 positions, which significantly enhances its glucocorticoid activity compared to other similar compounds. This makes it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C21H26F2O5

Molecular Weight

396.4 g/mol

IUPAC Name

(9R,10S,13S,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H26F2O5/c1-18-5-3-11(25)7-14(18)15(22)8-13-12-4-6-20(28,17(27)10-24)19(12,2)9-16(26)21(13,18)23/h3,5,7,12-13,15-16,24,26,28H,4,6,8-10H2,1-2H3/t12?,13?,15?,16?,18-,19-,20-,21-/m0/s1

InChI Key

ABUISBDTYAZRHY-VRSLZVFHSA-N

Isomeric SMILES

C[C@]12CC([C@]3(C(C1CC[C@@]2(C(=O)CO)O)CC(C4=CC(=O)C=C[C@@]43C)F)F)O

Canonical SMILES

CC12CC(C3(C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC43C)F)F)O

Origin of Product

United States

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